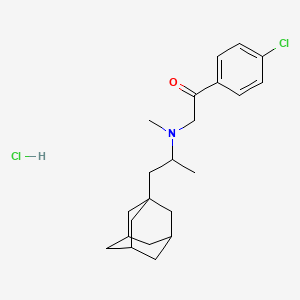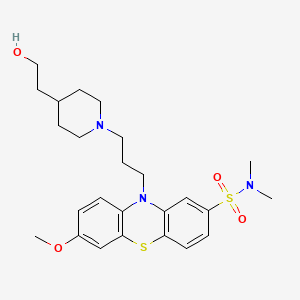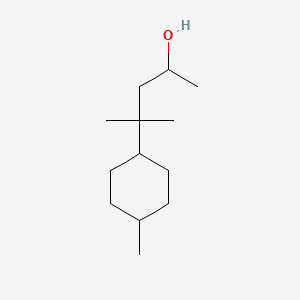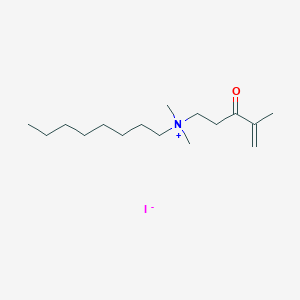![molecular formula C24H19ClN4O2S B13762425 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one CAS No. 76153-37-2](/img/structure/B13762425.png)
3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl, methylphenyl, and diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidinone moiety.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The diazenyl group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-2-(4-methylphenyl)acrylonitrile
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
What sets 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
76153-37-2 |
|---|---|
Fórmula molecular |
C24H19ClN4O2S |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C24H19ClN4O2S/c1-15-11-13-17(14-12-15)26-27-21-22(30)28(19-9-5-3-7-16(19)2)24(32)29(23(21)31)20-10-6-4-8-18(20)25/h3-14,30H,1-2H3 |
Clave InChI |
JAQTVSLKWAQVFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


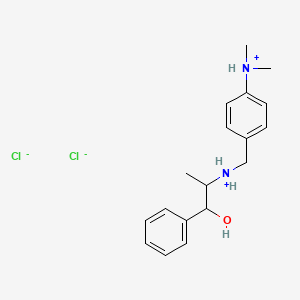
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
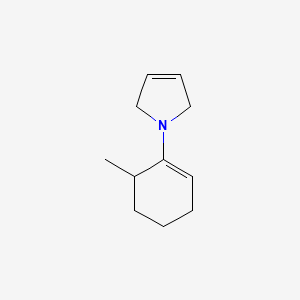

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
